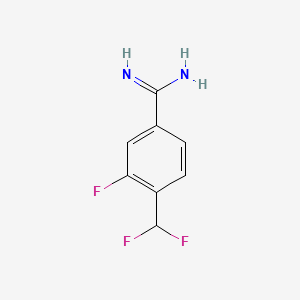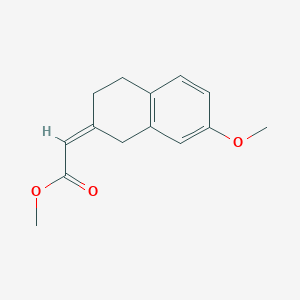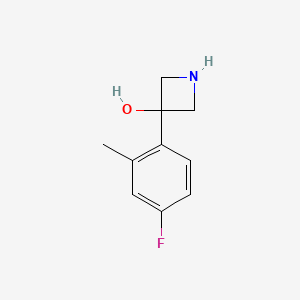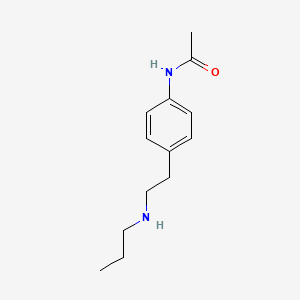
4-(Difluoromethyl)-3-fluorobenzimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-3-fluorobenzimidamide is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents such as (Difluoromethyl)trimethylsilane (TMSCF2H) in the presence of a suitable catalyst . The reaction conditions often include the use of a base and a solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-3-fluorobenzimidamide may involve large-scale difluoromethylation processes using metal-based catalysts or radical chemistry . These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethyl)-3-fluorobenzimidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated benzimidazoles, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-3-fluorobenzimidamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-3-fluorobenzimidamide involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity . The compound may also interact with cellular pathways, affecting various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Difluoromethyl)imidazole
- 4-(Difluoromethyl)benzimidazole
- 4-(Trifluoromethyl)benzimidamide
Uniqueness
4-(Difluoromethyl)-3-fluorobenzimidamide is unique due to the presence of both difluoromethyl and fluorine groups, which enhance its chemical stability and biological activity compared to similar compounds . The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H7F3N2 |
|---|---|
Peso molecular |
188.15 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-3-fluorobenzenecarboximidamide |
InChI |
InChI=1S/C8H7F3N2/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,7H,(H3,12,13) |
Clave InChI |
DYGHSIFFKSTRQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=N)N)F)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















